molecular formula C22H17N3O3S2 B247094 ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No. B247094
M. Wt: 435.5 g/mol
InChI Key: BCWAAQWPHPENFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, also known as ET-26-HCl, is a novel compound with potential therapeutic applications. It belongs to the class of pyrrolopyrazoles and has been shown to exhibit promising anti-cancer properties.

Mechanism of Action

The mechanism of action of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves its ability to bind to the ATP-binding site of the PI3K enzyme, which is essential for the activation of the PI3K/Akt/mTOR signaling pathway. By inhibiting the activity of PI3K, ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate blocks the downstream signaling pathway, leading to the inhibition of cell proliferation and survival. ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate also induces apoptosis in cancer cells by activating caspases and suppressing the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It inhibits the growth of various cancer cell lines and suppresses tumor growth in animal models. ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate also exhibits low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition, ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

Ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent anti-cancer activity and low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate include its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Further studies are needed to optimize the formulation of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate for clinical use.

Future Directions

For research on ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate include:
1. Optimization of the formulation to improve its solubility and bioavailability.
2. Evaluation of the pharmacokinetics and pharmacodynamics of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in animal models.
3. Investigation of the efficacy of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in combination with other anti-cancer drugs.
4. Identification of biomarkers that can predict the response to ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in cancer patients.
5. Evaluation of the safety and efficacy of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in clinical trials.
Conclusion:
In conclusion, ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a novel compound with potential therapeutic applications in cancer treatment. It exhibits potent anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway and inducing apoptosis in cancer cells. ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has several advantages for lab experiments, including its stability and low toxicity. However, further studies are needed to optimize its formulation and evaluate its safety and efficacy in clinical trials. ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate represents a promising candidate for cancer therapy and warrants further investigation.

Synthesis Methods

The synthesis of ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves the reaction of 3,4-di(2-thienyl)-4,5-dihydropyrrole-2,5-dione with 4-amino-3-nitrobenzoic acid ethyl ester in the presence of triethylamine and acetic anhydride. The resulting compound is then reduced with sodium dithionite to obtain ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate induces apoptosis, or programmed cell death, in cancer cells by activating caspases and suppressing the anti-apoptotic protein Bcl-2. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.

properties

Molecular Formula

C22H17N3O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 4-(6-oxo-3,4-dithiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoate

InChI

InChI=1S/C22H17N3O3S2/c1-2-28-22(27)13-7-9-14(10-8-13)25-20(16-6-4-12-30-16)17-18(15-5-3-11-29-15)23-24-19(17)21(25)26/h3-12,20H,2H2,1H3,(H,23,24)

InChI Key

BCWAAQWPHPENFX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC=CS5

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.